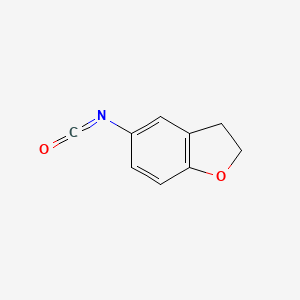

3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester involves the preparation of thiazolidines from α-amino acid ethyl esters that contain hydroxyl or mercapto groups in the β-position. These thiazolidines are then subjected to dehydrogenation to yield the corresponding thiazoles. In one study, 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were prepared and then dehydrogenated with N-bromosuccinimide to produce oxazoles and thiazoles. Furthermore, these compounds were able to form Mannich bases upon interaction with p-nitrobenzaldehyde and piperidine. Acetylation followed by cyclization in the presence of anhydrous ZnCl2 led to the formation of bicyclic compounds, specifically 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]thiazole-1,3-diones .

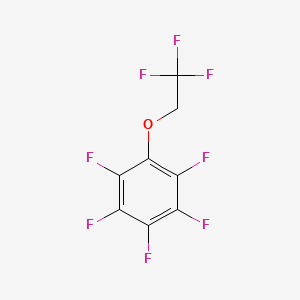

Molecular Structure Analysis

The molecular structure of the compounds synthesized in the studies involves a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The intramolecular cyclization reactions, such as the 6-endo-dig-cyclization, play a crucial role in the formation of the complex structures observed in these compounds. For instance, the reaction of 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases led to the formation of a tetrahydrofuro[2,3-c]pyridine derivative through an intramolecular cyclization of a thioketene intermediate .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by cyclization and substitution reactions. The intramolecular cyclization reactions are particularly important for the formation of the heterocyclic structures. Alkylation reactions, such as the methylation of the sulfur atom in the ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate, are also observed. Additionally, the Hantzsch reaction was used to synthesize a thiazolo[3,2-a]pyridinium derivative, showcasing the versatility of these compounds in undergoing various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their heterocyclic structures and functional groups. The presence of the thiazole ring imparts certain electronic characteristics, such as aromaticity and the ability to engage in hydrogen bonding, which can affect the compound's solubility and reactivity. The ester group, typically an ethyl ester in these studies, contributes to the compound's overall hydrophobicity and can be involved in hydrolysis reactions. The synthesis and reactions of these compounds suggest that they have the potential for further functionalization and could be used as intermediates in the synthesis of more complex molecules .

Case Studies

While the provided data does not include specific case studies, the synthesis and reactions of these compounds suggest their potential application in the development of pharmaceuticals and other biologically active molecules. The ability to form various heterocyclic structures through intramolecular cyclization and the versatility in undergoing different chemical reactions make these compounds interesting targets for further research and development in medicinal chemistry .

将来の方向性

The 2-aminothiazole derivatives constitute side chains of semi-synthetic cephalosporins . They are used as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . Therefore, the future directions of this compound could involve its use in the development of new therapeutic agents.

作用機序

Target of Action

Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes, potentially stimulating or blocking receptors in biological systems .

Mode of Action

Thiazole-containing molecules, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole-containing molecules have been known to influence various biochemical pathways . For instance, some thiazole derivatives have been tested against the cortisone reductase (11β-HSD1) enzyme .

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have good bioavailability.

Result of Action

Thiazole-containing molecules have been known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

特性

IUPAC Name |

ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-2-15-8(14)10(3-7(13)16-5-10)6-4-17-9(11)12-6/h4H,2-3,5H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYVOYIVHCKYQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=O)OC1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389758 |

Source

|

| Record name | Ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester | |

CAS RN |

328275-97-4 |

Source

|

| Record name | Ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)

![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)